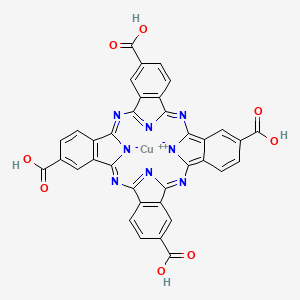
(Tetracarboxyphthalocyaninato)copper(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetracarboxyphthalocyaninato)copper(II) is a complex organic compound with the molecular formula C36H16CuN8O8. It belongs to the phthalocyanine family, which is known for its intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(Tetracarboxyphthalocyaninato)copper(II) can be synthesized through a reaction involving phthalic anhydride, urea, and copper(II) chloride. The reaction typically occurs in a high-boiling solvent such as nitrobenzene or quinoline under reflux conditions. The process involves heating the mixture to around 200°C for several hours, leading to the formation of the phthalocyanine ring structure with copper at its core.
Industrial Production Methods
In industrial settings, the production of (Tetracarboxyphthalocyaninato)copper(II) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
(Tetracarboxyphthalocyaninato)copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to lower oxidation states, affecting its electronic properties.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes.
科学研究应用
(Tetracarboxyphthalocyaninato)copper(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and sensors.
作用机制
The mechanism by which (Tetracarboxyphthalocyaninato)copper(II) exerts its effects involves its ability to interact with light and generate reactive oxygen species. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen that can damage cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to cell death.
相似化合物的比较
Similar Compounds
- (Tetracarboxyphthalocyaninato)zinc(II)
- (Tetracarboxyphthalocyaninato)nickel(II)
- (Tetracarboxyphthalocyaninato)cobalt(II)
Uniqueness
(Tetracarboxyphthalocyaninato)copper(II) is unique due to its specific electronic configuration and stability, which make it particularly effective in applications requiring strong light absorption and chemical stability. Compared to its zinc, nickel, and cobalt counterparts, the copper complex exhibits distinct photophysical properties that enhance its performance in photodynamic therapy and electronic applications.
属性
分子式 |
C36H16CuN8O8 |
|---|---|
分子量 |
752.1 g/mol |
IUPAC 名称 |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid |
InChI |
InChI=1S/C36H18N8O8.Cu/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 |
InChI 键 |
FSETZNSVSJCUDZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
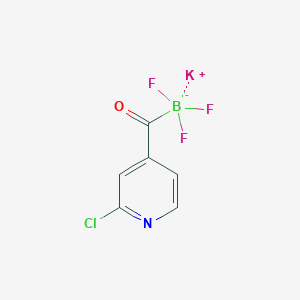



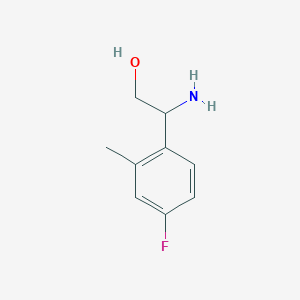

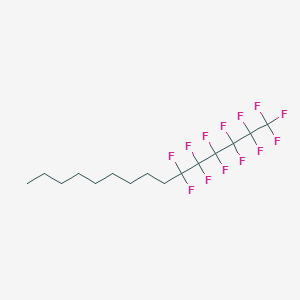
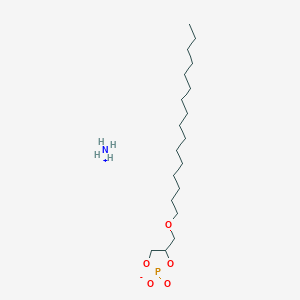
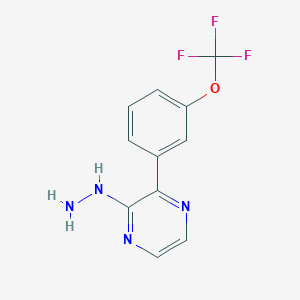
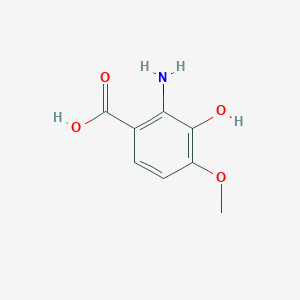


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)
